REACTION_CXSMILES
|
[Cl:1]C1C=CC([CH:6](O)[CH2:7][NH:8][C:9]2[NH:10][CH2:11][CH2:12][N:13]=2)=CC=1.S(=O)(=O)(O)O.[OH-].[Na+]>>[ClH:1].[NH:10]1[CH2:11][CH2:12][N:13]2[CH2:6][CH2:7][N:8]=[C:9]12 |f:2.3,4.5|
|
Name
|
p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(CNC=2NCCN2)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice-bath
|
Type
|
STIRRING
|
Details
|
Upon completion, the whole is stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
the product in base form is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 2-propanol
|
Type
|
FILTRATION
|
Details
|
The solution is filtered over diatomaceous silica
|
Type
|
FILTRATION
|
Details
|
The precipitated salt is filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1C=2N(CC1)CCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |